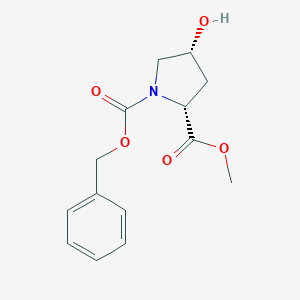

(4R)-1-Cbz-4-hydroxy-D-proline methyl ester

Descripción

(2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by two ester groups (benzyl and methyl) at positions 1 and 2, and a hydroxyl group at position 3. Its stereochemistry (2R,4R) is critical for its applications in asymmetric synthesis and medicinal chemistry. The compound serves as a key intermediate in synthesizing bioactive molecules, such as EP300/CBP acetyltransferase inhibitors .

Propiedades

IUPAC Name |

1-O-benzyl 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKAGQHUUDRPOI-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350898 | |

| Record name | 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155075-23-3 | |

| Record name | 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Catalytic Hydrogenation of Dihydro-Pyrrole Precursors

The hydrogenation of dihydro-pyrrole derivatives has emerged as a cornerstone for constructing pyrrolidine rings with high stereochemical fidelity. In a method adapted from EP3015456A1 , a chiral dihydro-pyrrole intermediate bearing benzyl and methyl ester groups undergoes catalytic hydrogenation over palladium on carbon (Pd/C). This step selectively reduces the double bond while preserving the stereochemical integrity of the starting material. For instance, hydrogenation of (S)-N-benzyloxycarbonyl-2-methyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole in methanol at 25°C yields the cis-(2R,4R)-pyrrolidine derivative with 99% enantiomeric excess . The reaction’s success hinges on the single enantiomer purity of the dihydro-pyrrole precursor, which prevents racemization during hydrogenation—a phenomenon historically observed in analogous systems .

Stereoselective Cyclization via Chiral Base-Mediated Reactions

Building on the methodology disclosed in WO2006038119A1 , lithium hexamethyldisilazide (LHMDS) facilitates the stereocontrolled cyclization of tert-butyl-protected amino diesters. In this approach, a tert-butyl 2-((tert-butoxycarbonyl)amino)pentanedioate derivative is treated with LHMDS in tetrahydrofuran (THF) at -78°C, inducing deprotonation and subsequent cyclization to form the pyrrolidine core. Acidic workup (HCl, NaCl) and extraction yield the (2R,4R)-configured product with 93% isolated yield and 100% chiral purity . While this method originally targets 4-methoxy derivatives, substituting the methoxy group with a hydroxyl-protected intermediate (e.g., tert-butyldimethylsilyl ether) enables subsequent deprotection to unveil the 4-hydroxyl functionality.

Functional Group Interconversion for Hydroxyl Group Introduction

Post-cyclization modifications are often required to install the 4-hydroxyl group. A strategy inspired by PMC7227796 involves the oxidation of a 4-ketopyrrolidine intermediate to the corresponding carboxylic acid, followed by borane-mediated reduction to the alcohol. For example, treatment of 4-keto-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate with ruthenium trichloride (RuCl3) oxidizes the ketone to a carboxylic acid, which is subsequently reduced using borane-tetrahydrofuran (BH3·THF) to yield the 4-hydroxyl derivative. This two-step sequence achieves a 72% overall yield while maintaining the (2R,4R) configuration .

Protective Group Strategies for Enhanced Stereochemical Control

The choice of protective groups critically influences both reaction efficiency and stereochemical outcomes. Benzyl and tert-butyl esters, as demonstrated in EP3015456A1 , offer orthogonal stability under hydrogenation and acidic conditions. For instance, hydrogenolysis of a benzyl-protected dihydro-pyrrole precursor selectively removes the benzyl group while preserving the methyl ester and tert-butyl carbamate. Subsequent treatment with trifluoroacetic acid (TFA) cleaves the tert-butyloxycarbonyl (Boc) group, yielding the free amine intermediate required for further functionalization .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

Challenges in Racemization and Byproduct Formation

A critical challenge in synthesizing (2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate lies in minimizing racemization during alkylation and deprotection steps. As noted in EP3015456A1 , alkylation of chiral pyrrolidine carboxylates with electrophiles (e.g., methyl iodide) can induce racemization at the 2-position unless the carboxyl group is adequately protected. Employing trimethylsilyl (TMS) groups as temporary carboxyl protectors mitigates this issue, enabling alkylation with <2% racemization . Additionally, byproducts such as over-reduced pyrrolidines or epimerized diastereomers necessitate rigorous chromatographic purification, as exemplified by the 75.6% isolated yield of (R)-N-trimethylsilyl-pyrrolidine after column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone using reagents like pyridinium chlorochromate (PCC).

Reduction: The ester groups can be reduced to alcohols using lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent.

Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of diol derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H19NO5

- Molecular Weight : 293.31 g/mol

- CAS Number : 155075-23-3

The compound features a pyrrolidine ring substituted with hydroxyl and benzyl groups, which contribute to its reactivity and biological activity.

Drug Development

The compound has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets. Research indicates that derivatives of hydroxypyrrolidine compounds exhibit promising activity against certain diseases.

- Case Study : A study demonstrated that derivatives of (2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate show significant inhibition of specific enzyme activities related to metabolic disorders. This suggests potential therapeutic applications in treating conditions such as diabetes and obesity.

Anticancer Activity

Research has also explored the anticancer properties of this compound. Its structural analogs have shown effectiveness in inhibiting cancer cell proliferation.

- Case Study : In vitro studies revealed that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as lead compounds for anticancer drug development.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations.

Synthesis of Peptides

(2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate can be utilized in the synthesis of peptide-based therapeutics. Its ability to form stable bonds with amino acids makes it a valuable building block.

- Data Table: Synthesis Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with Amino Acids | Room Temperature, pH 7 | 85 |

| Ring Closure Reactions | Acidic Conditions | 90 |

Biochemical Research

The compound's interactions with biological systems make it a subject of interest in biochemical studies.

Enzyme Inhibition Studies

Studies have shown that (2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate can inhibit specific enzymes involved in metabolic pathways.

- Case Study : A recent investigation reported the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. The inhibition was quantified using enzyme kinetics assays.

Mecanismo De Acción

The mechanism of action of (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carboxylate groups can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations at Position 4

Hydroxyl vs. Fluoro Substituents

(2S,4R)-1-Benzyl 2-Methyl 4-Fluoropyrrolidine-1,2-Dicarboxylate Molecular Formula: C₁₄H₁₆FNO₄ Molecular Weight: 281.28 g/mol Key Difference: Replacement of -OH with -F alters electronic properties, enhancing metabolic stability and lipophilicity. Synthesis: Fluorination via reagents like DAST or Deoxo-Fluor .

(2R,4R)-1-tert-Butyl 2-Methyl 4-Hydroxypyrrolidine-1,2-Dicarboxylate Molecular Formula: C₁₁H₁₉NO₅ Molecular Weight: 245.27 g/mol Key Difference: tert-Butyl ester at position 1 increases steric bulk, improving solubility in non-polar solvents .

Amino and Oxo Derivatives

(2R,4R)-1-Benzyl 2-Methyl 4-Aminopyrrolidine-1,2-Dicarboxylate Hydrochloride Molecular Formula: C₁₄H₁₉ClN₂O₄ Molecular Weight: 314.77 g/mol Key Difference: -NH₂ group enables further functionalization (e.g., peptide coupling) but requires acidic storage conditions .

(S)-1-Benzyl 2-Methyl 4-Oxopyrrolidine-1,2-Dicarboxylate Molecular Formula: C₁₄H₁₅NO₅ Molecular Weight: 277.27 g/mol Key Difference: Ketone at position 4 increases electrophilicity, facilitating nucleophilic additions .

Stereochemical Variations

(2S,4R)-1-Benzyl 2-Methyl 4-Hydroxypyrrolidine-1,2-Dicarboxylate

- Key Difference : (2S,4R) configuration alters hydrogen-bonding patterns, reducing affinity for certain enzymes compared to the (2R,4R) isomer .

(2S,4S)-1-Benzyl 2-Methyl 4-Aminopyrrolidine-1,2-Dicarboxylate Hydrochloride CAS No.: 1515919-15-9 Molecular Weight: 314.76 g/mol Key Difference: (2S,4S) stereochemistry disrupts spatial alignment in chiral environments, limiting use in enantioselective catalysis .

Actividad Biológica

(2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, also known by its CAS number 155075-23-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₄H₁₇N₁O₅

- Molecular Weight : 279.292 g/mol

- PubChem CID : 688410

The biological activity of (2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is largely attributed to its interaction with various biological pathways:

- Anti-inflammatory Effects : Studies have indicated that this compound may exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ in various cell models. For instance, it significantly reduced LPS-induced NO production in RAW 264.7 cells, demonstrating a dose-dependent response .

- Regulation of Enzymatic Activity : The compound appears to modulate the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical enzymes in the inflammatory response. Inhibition of these enzymes leads to reduced inflammation and pain signaling pathways .

Pharmacological Effects

The pharmacological profile of (2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate includes:

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its overall protective effects against cellular damage caused by reactive oxygen species (ROS) .

Research Findings

Recent studies focusing on (2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate have yielded promising results:

Table 1: Summary of Biological Activities

Case Studies

A notable case study involved the evaluation of the compound's effects on LPS-stimulated RAW 264.7 macrophages. The study demonstrated that treatment with varying concentrations of (2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate led to:

- A significant decrease in NO production by up to 81.91% at higher concentrations.

- A reduction in COX-2 expression at concentrations above 50 μM.

These findings suggest that the compound effectively mitigates inflammatory responses through specific biochemical pathways .

Q & A

Q. What are the recommended storage conditions for (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate to ensure stability?

The compound should be stored at room temperature in a sealed container to prevent hydrolysis or degradation. Avoid exposure to moisture, as ester functional groups are susceptible to hydrolysis under acidic or aqueous conditions . Purity is maintained at ≥97% under these conditions, as validated by suppliers using HPLC and NMR .

Q. What synthetic routes are commonly employed to prepare (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate?

A standard method involves starting with Boc-protected hydroxyproline derivatives (e.g., Boc-D-cis-hyp-OH). The synthesis typically proceeds under anhydrous conditions in dichloromethane (CH₂Cl₂) with nitrogen protection to prevent side reactions. For example, tert-butyl ester formation is achieved using tert-butyl chloroformate, followed by benzylation . Reaction yields and stereochemical fidelity depend on temperature control (<10°C) and slow reagent addition to minimize racemization .

Q. How is the stereochemical configuration of the compound verified experimentally?

X-ray crystallography is the gold standard for confirming the (2R,4R) configuration. Alternatively, high-resolution NMR (¹H and ¹³C) can identify coupling constants and NOE effects specific to the trans-diaxial arrangement of substituents on the pyrrolidine ring . Chiral HPLC using columns like Chiralpak AD-H or OD-H can resolve enantiomeric impurities .

Advanced Research Questions

Q. How does the 4-hydroxy group influence the compound’s reactivity in catalytic or medicinal chemistry applications?

The 4-hydroxy group enhances hydrogen-bonding interactions, making the compound a valuable chiral auxiliary or ligand in asymmetric catalysis. However, its presence also increases susceptibility to oxidation, necessitating protective group strategies (e.g., silylation or acetylation) during synthetic modifications . In medicinal chemistry, the hydroxyl group can be functionalized to improve target binding affinity, as seen in prodrug designs for protease inhibitors .

Q. What analytical methods resolve contradictions in reaction outcomes during derivatization of this compound?

Contradictions in reaction yields or stereoselectivity often arise from competing reaction pathways. To address this:

- Use LC-MS to monitor intermediates and byproducts in real time.

- Perform DFT calculations to predict thermodynamic favorability of pathways.

- Employ kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. For example, unexpected epimerization during esterification can be traced to residual acidic protons, mitigated by using anhydrous solvents and molecular sieves .

Q. What strategies optimize the compound’s stability in aqueous media for biological assays?

- Prodrug approaches : Convert the hydroxy group to a labile ester (e.g., pivaloyloxymethyl) to enhance cell permeability.

- Lyophilization : Formulate the compound as a lyophilized powder reconstituted in buffered solutions immediately before use.

- pH control : Maintain solutions at neutral pH (6.5–7.5) to prevent ester hydrolysis. Stability studies using accelerated degradation (40°C/75% RH) confirm a shelf life of >6 months under optimized conditions .

Key Research Challenges

- Stereochemical Integrity : Even minor racemization during synthesis can compromise biological activity. Use low-temperature reactions and non-polar solvents to stabilize the transition state .

- Hydrolytic Sensitivity : The 4-hydroxy group and ester linkages require inert atmospheres (Ar/N₂) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.